Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
“Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It’s worth noting that benzofuran derivatives have received considerable attention due to their wide range of biological activities, including antifungal, antimicrobial, and antioxidant properties .
Synthesis Analysis
The synthesis of similar benzofuran derivatives has been reported in the literature. For instance, the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described . The first compound, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone, is prepared in the presence of potassium carbonate in excellent yield (94%) .
Molecular Structure Analysis
The molecular structure of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is likely to be complex due to the presence of multiple functional groups. The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .
Chemical Reactions Analysis
The chemical reactivity of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by the presence of the benzofuran moiety and the azetidinyl group. The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by its molecular structure. For instance, the presence of the benzofuran moiety could contribute to its stability and reactivity .
Scientific Research Applications
Antiproliferative Effects and Reversal of Multidrug Resistance
Benzofuran derivatives exhibit significant antiproliferative activity and can reverse multidrug resistance in cancer cells. Parekh et al. (2011) synthesized a series of benzofuran-2-yl methanone derivatives and found compounds with good antiproliferative activity and multidrug resistance reversal properties, highlighting their potential in cancer therapy (Parekh et al., 2011).
Antimicrobial Activities
Jiang et al. (2011) synthesized benzofuran derivatives with aryl substituents, demonstrating notable antibacterial and antifungal activities, particularly against pathogens like Escherichia coli and Staphylococcus aureus (Jiang et al., 2011). Similarly, Rashmi et al. (2014) reported on benzofuran-2-yl(phenyl)methanone derivatives with significant antimicrobial activities, especially against bacterial strains, and also exhibited antioxidant properties (Rashmi et al., 2014).
Radical Scavenging and Amylase Inhibition
Ali et al. (2020) synthesized a range of benzofuran-2-yl(phenyl)methanones and evaluated them for α-amylase inhibitory and radical scavenging activities, demonstrating their potential in managing diabetes and oxidative stress (Ali et al., 2020).
Probes for β-Amyloid Plaques
Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as potential probes for β-amyloid plaques, common in Alzheimer's disease. Some compounds showed high affinity for Aβ(1-42) aggregates, indicating their utility in Alzheimer's research (Cui et al., 2011).
Potential Peroxisome Proliferators
Butler et al. (1990) studied the effects of a benzofurane derivative on hepatic peroxisome proliferation, indicating its role in cellular processes and potential therapeutic applications (Butler et al., 1990).
Future Directions
The future research directions for “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” could include further exploration of its biological activities and potential applications in medicinal chemistry . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZLNXIKGVRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone |
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